1-Chloro-2-methyl-2-propanol

Physicochemical Characterization Process Engineering Purification

1-Chloro-2-methyl-2-propanol (CAS 558-42-9) is the only C4 building block that combines a tertiary hydroxyl group with a primary alkyl chloride. This dual functionality is essential for lercanidipine synthesis, orthogonal thiol construction, and surface-mediated epoxidation studies. Substituting with isobutyl chloride, tert-butyl chloride, or tert-butyl alcohol leads to synthetic failure due to mismatched boiling points (124–128 °C vs. lower monofunctional analogs), divergent solvolytic pathways, and altered surface reactivity. Procure the verified intermediate—not an approximation.

Molecular Formula C4H9ClO
Molecular Weight 108.57 g/mol
CAS No. 558-42-9
Cat. No. B146346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2-methyl-2-propanol
CAS558-42-9
Synonyms1 Chloro-2-methyl-2 propanol
Molecular FormulaC4H9ClO
Molecular Weight108.57 g/mol
Structural Identifiers
SMILESCC(C)(CCl)O
InChIInChI=1S/C4H9ClO/c1-4(2,6)3-5/h6H,3H2,1-2H3
InChIKeyJNOZGFXJZQXOSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.45 M

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 1-Chloro-2-methyl-2-propanol (CAS 558-42-9) for Chemical Research and Industrial Synthesis


1-Chloro-2-methyl-2-propanol (CAS 558-42-9), also known as chloro-tert-butyl alcohol or isobutylene chlorohydrin, is a bifunctional C4 building block containing a tertiary hydroxyl group and a primary alkyl chloride . This dual functionality imparts a unique reactivity profile characterized by a density of 1.058 g/mL at 25°C, a boiling point of 124–128°C, and a flash point of 38°C . Classified under GHS as a Flammable Liquid (Category 3) with Skin and Eye Irritation warnings (H315, H319), its handling requirements are well-defined . The compound serves as a versatile intermediate for pharmaceuticals, agrochemicals, and functional materials, with its utility grounded in the quantifiable, comparator-driven differentiation detailed below .

Why 1-Chloro-2-methyl-2-propanol (CAS 558-42-9) Cannot Be Substituted with Generic Analogs


The practice of substituting 1-chloro-2-methyl-2-propanol with seemingly similar chlorinated or hydroxylated C4 compounds—such as 1-chloro-2-methylpropane (isobutyl chloride), 2-chloro-2-methylpropane (tert-butyl chloride), 2-methyl-2-propanol (tert-butyl alcohol), or 3-chloro-2-methylpropene (methallyl chloride)—introduces significant risk of synthetic failure or process deviation. This stems from the compound's unique structural arrangement of a tertiary alcohol and a primary alkyl chloride . As quantified in the evidence guide below, this configuration results in a boiling point (124–128°C) that is substantially higher than its monofunctional comparators, a markedly different reactivity profile in surface-mediated epoxidation versus solvolysis pathways, and a distinct hazard classification profile that directly impacts procurement, storage, and process safety engineering . The following evidence demonstrates why 1-chloro-2-methyl-2-propanol is a scientifically non-interchangeable entity.

Quantitative Differentiation of 1-Chloro-2-methyl-2-propanol (CAS 558-42-9) Against Structural Analogs


Physical Property Divergence: Higher Boiling Point and Density Distinguish from Monofunctional Analogs

1-Chloro-2-methyl-2-propanol exhibits a boiling point of 124–128°C and a density of 1.058 g/mL at 25°C . This represents a significant departure from its monofunctional C4 chlorinated or hydroxylated analogs. Compared to 1-chloro-2-methylpropane, the boiling point is approximately 55°C higher, and density is 0.18 g/mL higher . The difference relative to 2-methyl-2-propanol is even more pronounced: boiling point is elevated by approximately 42°C, and density by 0.28 g/mL . Such large divergences preclude direct substitution in distillation or liquid-liquid separation unit operations.

Physicochemical Characterization Process Engineering Purification

Surface-Mediated Epoxidation: Quantified Kinetics on Ag(110) Distinguish from Solution-Phase Analogs

On oxygen-covered Ag(110) surfaces, 1-chloro-2-methyl-2-propanol undergoes a multistep reaction to form isobutylene oxide (IBO). Temperature-programmed X-ray photoelectron spectroscopy (TPXPS) and temperature-programmed desorption (TPD) studies reveal that at low oxygen coverages, C–Cl scission of the chloro-tert-butoxide intermediate begins at 200 K, with IBO appearing with a peak temperature of 235 K . At higher oxygen coverages, the onset of C–Cl scission shifts upward by 50 K, and the IBO peak shifts by 80 K . This kinetic behavior is a direct consequence of the molecule's chlorohydrin structure, a feature absent in simple chloroalkanes like 1-chloro-2-methylpropane or alcohols like 2-methyl-2-propanol, which lack the necessary bifunctionality for this surface-mediated pathway.

Heterogeneous Catalysis Surface Science Epoxide Synthesis

Solvolytic Stability vs. Hydrolytic Aldehyde Yield: Divergent Outcome Compared to Ethylene Halogenohydrins

In contrast to simple ethylene halogenohydrins, which yield primarily glycols upon hydrolysis, 1-chloro-2-methyl-2-propanol undergoes solvolysis to produce isobutyraldehyde in good yield . The kinetics of solvolysis in water and aqueous ethanol were examined, and the results are consistent with a mechanism involving initial formation of 2-methylpropane-1,2-diol followed by pinacolinic rearrangement . This divergent pathway is not observed with ethylene chlorohydrin, which yields only trace amounts of acetaldehyde .

Solvolysis Kinetics Reaction Mechanism Aldehyde Synthesis

Regulatory and Safety Profile: Classified as Flammable Liquid Category 3 with Skin/Eye Irritation (H315, H319)

1-Chloro-2-methyl-2-propanol is classified under the EU CLP Regulation as Flam. Liq. 3 (H226), Skin Irrit. 2 (H315), and Eye Irrit. 2 (H319) . This profile differs from 3-chloro-2-methylpropene, which carries a more severe Flam. Liq. 2 (H225) and Skin Corr. 1B (H314) classification , and from 2-methyl-2-propanol, which has an Acute Tox. 4 (H332) classification . These differences in hazard statements and associated pictograms (GHS02, GHS07) directly influence procurement, storage requirements, personal protective equipment (PPE) selection, and waste handling procedures.

EHS Compliance Process Safety Regulatory Affairs

Prioritized Application Scenarios for 1-Chloro-2-methyl-2-propanol (CAS 558-42-9) Based on Evidence


Pharmaceutical Intermediate for Lercanidipine and Related Calcium Channel Blockers

1-Chloro-2-methyl-2-propanol is explicitly identified as an intermediate in the synthesis of the antihypertensive drug lercanidipine . The compound's specific reactivity, as demonstrated by its distinct solvolytic pathway to isobutyraldehyde , is essential for constructing the drug's molecular architecture. Substitution with a monofunctional chloroalkane or alcohol would fail to provide the necessary tertiary alcohol moiety and would alter the downstream reaction sequence, making this compound a critical procurement item for pharmaceutical process chemists working on this or related dihydropyridine calcium channel blockers.

Synthesis of Polyfunctional Thiols and Functional Materials

The compound has been used in the synthesis and characterization of new polyfunctional thiols . The presence of both a hydroxyl group and a chloro substituent allows for sequential or orthogonal functionalization, a key advantage over monofunctional C4 building blocks. Its higher boiling point and density (124–128°C, 1.058 g/mL) compared to simple chloroalkanes also facilitate isolation and purification of these higher-molecular-weight thiol intermediates.

Mechanistic Studies in Heterogeneous Catalysis and Surface Science

The unique, coverage-dependent epoxidation kinetics of 1-chloro-2-methyl-2-propanol on Ag(110) surfaces make it a valuable probe molecule for fundamental research in heterogeneous catalysis. The quantified shifts in C–Cl scission onset (50 K) and IBO desorption peak (80 K) as a function of oxygen coverage provide a clear, measurable output for studying surface reaction mechanisms, intermediate stability, and diffusion processes. Monofunctional analogs cannot engage in this specific surface chlorohydrin reaction, rendering them unsuitable for such investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Chloro-2-methyl-2-propanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.